molecular formula C16H12Cl2N2O B1396778 8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332530-97-8

8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1396778
M. Wt: 319.2 g/mol
InChI Key: VTIMRIZAMFULCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound that has been gaining increasing attention in the scientific community due to its potential implications in various fields of research and industry. It is available for purchase online for pharmaceutical testing .


Synthesis Analysis

Quinoline, an essential heterocyclic compound, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

The fundamental drawbacks of the Skraup and Doebner–von Miller syntheses are that both turn out to be violently exothermic during the progress of the reaction, and the variety of oxidants and the highly acidic medium required make isolation of the desired product tedious .

Scientific Research Applications

Metal-Assisted Condensation Reactions

The compound and its derivatives have been utilized in metal-assisted condensation reactions. Research involving Pt(II) and Pd(II) complexes with tridentate N-donor ligands related to the compound showcased the formation of novel complexes, providing insights into the reactivity of these metal complexes and their potential applications in catalysis and material science (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).

Structural Motifs in Crystal Structures

The compound's derivatives have contributed to understanding structural motifs in crystallography. Studies on isomeric quinolines revealed the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs, which are crucial for understanding the molecular arrangement and interactions within these compounds. Such knowledge is beneficial for the design of new materials with desired properties (De Souza, Gonçalves, Wardell, & Wardell, 2015).

properties

IUPAC Name

8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O.ClH/c1-10-4-2-6-12-13(16(17)20)8-14(19-15(10)12)11-5-3-7-18-9-11;/h2-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIMRIZAMFULCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 3
Reactant of Route 3
8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 4
Reactant of Route 4
8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 5
8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 6
8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.